![molecular formula C23H27N3O2 B061917 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide CAS No. 185259-85-2](/img/structure/B61917.png)

3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide

Overview

Description

GR 46611 is a selective agonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. It is primarily used in scientific research to study its effects on various neurological conditions, including epilepsy and bladder hyperactivity . The compound has shown potential in protecting against seizures and improving survival rates in animal models of Dravet syndrome .

Scientific Research Applications

GR 46611 has a wide range of scientific research applications, including:

Neurological Research: It is used to study the effects of 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor activation on neurological conditions such as epilepsy and anxiety.

Epilepsy Research: GR 46611 has shown potential in protecting against seizures and improving survival rates in animal models of Dravet syndrome.

Bladder Hyperactivity: The compound is used to study its effects on bladder hyperactivity and has shown potential in increasing bladder capacity and residual volume in animal models.

Cancer Research: GR 46611 has been studied for its effects on cell proliferation, particularly in human T lymphoblastic leukemia cells.

Mechanism of Action

GR 46611 exerts its effects by selectively activating the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. These receptors are G protein-coupled receptors that activate intracellular signaling pathways, leading to a decrease in cyclic adenosine monophosphate levels. This results in an inhibitory response, affecting various physiological processes such as vasoconstriction, locomotion, and anxiety . The compound has shown potent antiseizure effects and can increase the threshold for hyperthermia-induced seizures .

Preparation Methods

The synthesis of GR 46611 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes the following steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Substitution Reactions: The indole core undergoes various substitution reactions to introduce the dimethylaminoethyl and methoxybenzyl groups.

Final Coupling: The final step involves coupling the substituted indole with an acrylamide derivative to form GR 46611.

Chemical Reactions Analysis

GR 46611 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can be used to modify the functional groups on the indole core.

Substitution: GR 46611 can undergo substitution reactions to introduce different substituents on the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

GR 46611 is unique in its selectivity for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Similar compounds include:

CP-93129: A selective 5-hydroxytryptamine 1B receptor agonist.

Sumatriptan: A selective 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist used in the treatment of migraines.

Zolmitriptan: Another selective 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptor agonist used for migraine treatment.

GR 46611’s uniqueness lies in its potent antiseizure effects and its ability to improve survival rates in animal models of Dravet syndrome, making it a valuable compound for epilepsy research .

properties

IUPAC Name |

3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-26(2)13-12-19-16-24-22-10-6-17(14-21(19)22)7-11-23(27)25-15-18-4-8-20(28-3)9-5-18/h4-11,14,16,24H,12-13,15H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVZWEWTNUDWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017154 | |

| Record name | 3-[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185259-85-2 | |

| Record name | 3-[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]-N-[(4-methoxyphenyl)methyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does GR46611 interact with its target and what are the downstream effects?

A: GR46611 primarily acts as an agonist at serotonin (5-HT) receptors, specifically showing high affinity for the 5-HT1B and 5-HT1D subtypes [, , , , ]. While it also displays affinity for the 5-HT1A receptor, its activity at this subtype is less pronounced in vivo, particularly in rats []. By activating these receptors, GR46611 can elicit various physiological responses depending on the receptor subtype and its location. For instance, GR46611 induces hypothermia in guinea pigs, likely mediated through central 5-HT1D receptor activation []. Additionally, it demonstrates antinociceptive effects in rats, reducing formalin-induced pain behaviors, possibly by acting on peripheral 5-HT1B/D receptors []. In a Dravet syndrome mouse model, GR46611 protects against hyperthermia-induced seizures and improves survival, suggesting a potential therapeutic role for 5-HT1D receptor agonists in this condition [].

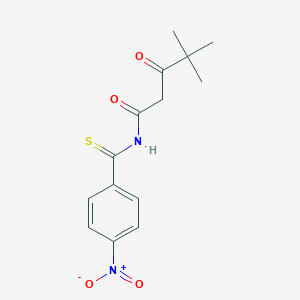

Q2: What are the structural characteristics of GR46611?

A2: While the provided research excerpts don't explicitly mention molecular weight or spectroscopic data, the full chemical name of GR46611 is 3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide. This information allows for the derivation of its molecular formula (C23H27N3O2) and calculation of its molecular weight (377.48 g/mol).

Q3: Are there any known differences in GR46611's efficacy between species?

A: Studies show some variations in GR46611's effects across different species. For instance, while GR46611 induces hypothermia in guinea pigs [, ], it doesn't elicit this response in rats despite binding to 5-HT1D receptors []. This discrepancy highlights the importance of considering species-specific differences in receptor pharmacology and physiology when interpreting research findings and translating them to potential clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)

![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)